Ethyl 5-methylfuran-2-carboxylate
Overview
Description
Ethyl 5-methylfuran-2-carboxylate is an organic compound with the molecular formula C8H10O3. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of an ethyl ester group at the 2-position and a methyl group at the 5-position of the furan ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Ethyl 5-methylfuran-2-carboxylate, like other furan derivatives, has been found to exhibit a wide range of biological and pharmacological properties . . Furan derivatives have been employed as medicines in a number of distinct disease areas , suggesting that they may interact with multiple targets.
Mode of Action
Furan derivatives have been known to interact with their targets leading to various biological effects . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may affect multiple biochemical pathways.
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Ethyl 5-methylfuran-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 5-methylfuran-2-carboxylic acid and ethanol. Additionally, it may interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with esterases results in the hydrolysis of the ester bond, while its interaction with cytochrome P450 enzymes leads to oxidative metabolism. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at very high doses, including potential cytotoxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by esterases and cytochrome P450 enzymes. It can be hydrolyzed to produce 5-methylfuran-2-carboxylic acid and ethanol, which can further participate in various metabolic reactions. The compound’s interaction with cytochrome P450 enzymes also suggests its involvement in oxidative metabolism, potentially affecting the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with certain enzymes may localize it to the endoplasmic reticulum or mitochondria, where it can participate in specific biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methylfuran-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-methylfuran-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the copper-catalyzed reaction of furan, furfural, or 2-acetylfuran with ethyl alcohol under controlled conditions . This method provides high yields and is suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-methylfuran-2-carboxylic acid, while reduction can produce 5-methylfuran-2-methanol.
Scientific Research Applications
Ethyl 5-methylfuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 5-methylfuran-2-carboxylate can be compared with other furan derivatives, such as:
Methyl furan-2-carboxylate: Similar structure but lacks the ethyl group.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups and is used in different applications.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Contains additional functional groups that confer different chemical properties.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications.
Properties
IUPAC Name |
ethyl 5-methylfuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQUPTICIPKERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407941 | |
Record name | Ethyl 5-methylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-12-4 | |
Record name | 2-Furancarboxylic acid, 5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14003-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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